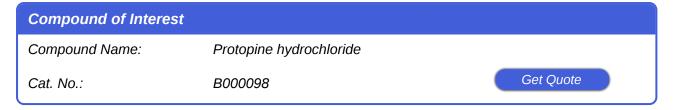


Protopine Hydrochloride: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine, a benzylisoquinoline alkaloid predominantly found in plants of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of **protopine hydrochloride**, covering its historical discovery, physicochemical properties, synthesis, and key experimental protocols for its evaluation. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of critical signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Discovery and History

Protopine was first isolated in 1871 by O. Hesse from opium. Its structure was later elucidated, and its synthesis was a subject of investigation by notable chemists, including William Henry Perkin Jr., who published a series of papers on the synthesis of protopine and the related alkaloid cryptopine in the Journal of the Chemical Society, Transactions in 1916.[1][2] Protopine is considered a typical alkaloid of the poppy family (Papaveraceae) due to its widespread presence across various species within this family.[3]

Physicochemical Properties



Protopine hydrochloride is the salt form of protopine, created by the action of dilute hydrochloric acid on the protopine free base.[4] It presents as a solid, with its crystalline form being monoclinic prisms from an alcohol and chloroform mixture.[5] The hydrochloride salt is soluble in alcohol.[6]

Table 1: Physicochemical Properties of Protopine and

Protopine Hydrochloride

| Property | Value | Source |
|-------------------------|--|--------|
| Protopine (Base) | | |
| Molecular Formula | C20H19NO5 | [5] |
| Molecular Weight | 353.4 g/mol | [5] |
| Melting Point | 208 °C | [5] |
| Solubility (Water) | Practically insoluble | [5] |
| pKa (Strongest Basic) | 4.95 (Predicted) | [7] |
| UV max (in 95% ethanol) | 293 nm (log ϵ = 3.93) | [8] |
| Protopine Hydrochloride | | |
| Molecular Formula | C20H20CINO5 | [2] |
| Molecular Weight | 389.83 g/mol | [2] |
| CAS Number | 6164-47-2 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

Synthesis and Extraction Historical Synthesis

One of the early synthetic routes to protopine alkaloids was developed by Perkin, which involved a multi-step process. Modern synthetic strategies have also been developed, such as



a method based on the ring enlargement of indeno[2,1-a][10]benzazepines through singlet oxygen oxygenation.[11]

Extraction from Natural Sources

Protopine is commonly extracted from the tubers of Corydalis species and other plants of the Papaveraceae family.[12]

Experimental Protocol: Extraction of Protopine from Corydalis yanhusuo

- Maceration: The powdered plant material (e.g., 50 g of dried Fumaria indica) is first defatted with petroleum ether (300 mL) through maceration.[13]
- Soxhlet Extraction: The defatted powder is then subjected to Soxhlet extraction with methanol (300 mL) for 6 hours.[13]
- Concentration: The resulting extract is concentrated using a rotary evaporator.[13]
- Acid-Base Extraction for Purification: The crude extract is dissolved in 3% sulfuric acid. The
 acidic solution is then washed with a non-polar solvent to remove neutral impurities. The
 aqueous layer is then basified, and the protopine is extracted with an organic solvent.
- Chromatographic Separation: Further purification can be achieved using chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) or flash chromatography.[3][14] A common solvent system for HSCCC is chloroform/methanol/0.3 M hydrochloric acid.[14]

Pharmacological Activities and Mechanisms of Action

Protopine exhibits a wide array of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.

Anti-inflammatory Activity

Protopine's anti-inflammatory effects are mediated through the downregulation of proinflammatory mediators. It has been shown to inhibit the production of nitric oxide (NO),







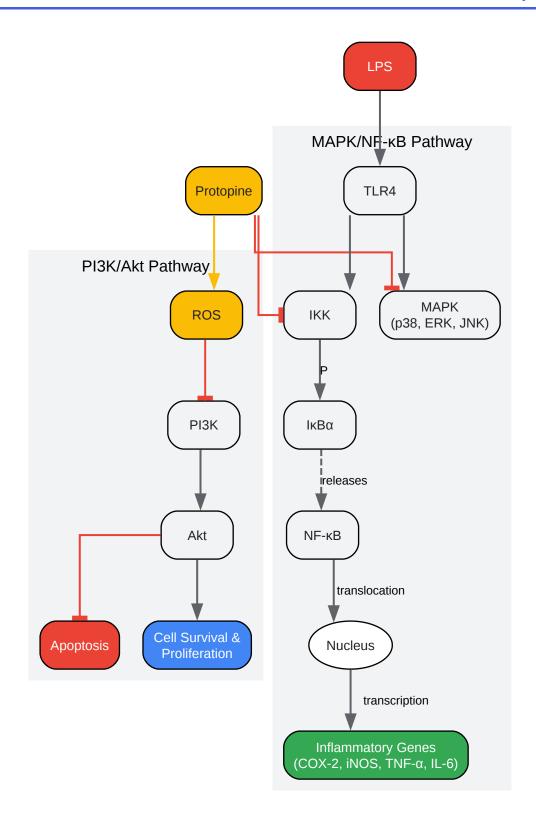
cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2).

Signaling Pathways Involved in Anti-inflammatory Action:

Protopine exerts its anti-inflammatory effects by modulating key signaling pathways, including the MAPK/NF-κB and PI3K/Akt pathways.

- MAPK/NF-κB Pathway: Protopine inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK1/2, and JNK. This, in turn, prevents the degradation of IκBα, thereby blocking the nuclear translocation and activation of the transcription factor NFκB, which is a critical regulator of inflammatory gene expression.
- PI3K/Akt Pathway: Protopine has been shown to induce the accumulation of intracellular reactive oxygen species (ROS), which leads to the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can contribute to the anti-inflammatory and pro-apoptotic effects of protopine.





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Protopine's modulation of MAPK/NF-κB and PI3K/Akt signaling pathways.

Analgesic Activity



Protopine has demonstrated significant analgesic effects in various animal models of pain.

Anticancer Activity

Protopine exhibits cytotoxic effects against a range of cancer cell lines.

Table 2: Pharmacological and Toxicological Data for

Protopine

| Parameter Parameter | Value | Species/Cell Line | Source |
|---|-----------------|-------------------------|--------|
| Anti-inflammatory Activity | | | |
| IC ₅₀ (vs. AA-induced platelet aggregation) | - 12 ± 2 μM | Human platelets | [12] |
| IC ₅₀ (vs. ADP-induced platelet aggregation) | 9 ± 2 μM | Human platelets | [12] |
| IC ₅₀ (vs. Collagen- induced platelet aggregation) | 16 ± 2 μM | Human platelets | [12] |
| IC ₅₀ (vs. PAF-induced platelet aggregation) | 11 ± 1 μM | Human platelets | [12] |
| Anticancer Activity | | | |
| IC50 | 70.08 ± 4.63 μM | SMMC-7721 (Hepatoma) | [14] |
| Toxicity | | | |
| LD50 (oral) | 237 mg/kg | Guinea pig | [5] |
| LD50 (intraperitoneal) | 116 mg/kg | Guinea pig | [5] |
| LD50 (oral) | 481.99 mg/kg | ICR mice | [15] |
| LD50 (oral) | 313.10 mg/kg | Mice | [16] |



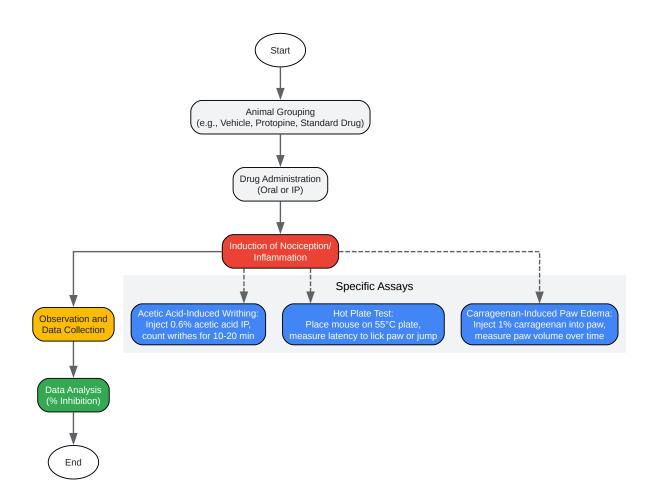
Experimental ProtocolsQuantification of Protopine using HPLC

Protocol for RP-HPLC Determination in Rat Plasma

- Column: C18 (5 μm particle size).[17]
- Mobile Phase: A mixture of methanol, water, and 10% acetic acid (80:20:2, v/v/v), with the pH adjusted to 5.6.[17]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 285 nm.[17]
- Sample Preparation:
 - Perform a double extraction of the plasma sample with ether under basic conditions.
 - Re-extract the combined ether layers with 0.02 mol/L sulfuric acid.[17]
 - Inject the aqueous layer into the HPLC system.
- Lower Limit of Detection: 50 ng/mL.[17]

In Vivo Pharmacological Assays





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General workflow for in vivo pharmacological evaluation of protopine.

5.2.1. Acetic Acid-Induced Writhing Test (Analgesic Activity)

- Animal Model: Swiss albino mice (20-25 g) are typically used.[18]
- Acclimatization and Fasting: Animals are acclimatized for at least one week and fasted for 12-18 hours before the experiment, with free access to water.[19]

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- Grouping: Animals are randomly divided into groups (n=6-8 per group), including a vehicle control, protopine-treated groups (at various doses), and a positive control group (e.g., diclofenac sodium, 10 mg/kg).[19]
- Drug Administration: Protopine or the standard drug is administered orally or intraperitoneally 30-60 minutes before the acetic acid injection.[18]
- Induction of Writhing: 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[19]
- Observation: Immediately after the injection, each mouse is placed in an observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 10-20 minutes.[8][18][19]
- Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.

5.2.2. Hot Plate Test (Analgesic Activity)

- Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., $55 \pm 1^{\circ}$ C).[10]
- Animal Model: Mice are used for this test.

Procedure:

- The baseline reaction time of each mouse to the thermal stimulus is determined by placing
 it on the hot plate and measuring the latency to a nocifensive response (e.g., licking of the
 fore or hind paw, or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue
 damage.[10]
- Animals are then treated with protopine, a vehicle, or a standard analgesic (e.g., morphine).
- The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
- Data Analysis: An increase in the reaction time compared to the baseline and the vehicletreated group indicates an analgesic effect.



5.2.3. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

- Animal Model: Wistar or Sprague-Dawley rats are commonly used.
- Procedure:
 - The initial paw volume of each rat is measured using a plethysmometer.
 - Animals are pre-treated with protopine, a vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).
 - After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
 - The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis: The increase in paw volume (edema) is calculated for each time point, and the percentage inhibition of edema in the protopine-treated groups is determined relative to the control group.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats have shown that after intravenous administration, the concentration-time curve of protopine follows a two-compartment open model.[17] Protopine is metabolized in the liver, primarily through demethylenation, a process mediated by cytochrome P450 enzymes, specifically CYP2D1 and CYP2C11.[2]

Table 3: Pharmacokinetic Parameters of Protopine in Rats (10 mg/kg, IV)



| Parameter | Value | Unit | Source |
|--|-------|-----------------|--------|
| T ₁ / ₂ α (Distribution half-life) | 0.05 | h | [17] |
| $T_1/2\beta$ (Elimination halflife) | 1.85 | h | [17] |
| Ke (Elimination rate constant) | 1.52 | h ⁻¹ | [17] |
| CL (Clearance) | 6.41 | L/h | [17] |
| Vd (Volume of distribution) | 17.27 | L | [17] |

Conclusion

Protopine hydrochloride is a promising natural compound with a rich history and a broad spectrum of pharmacological activities. Its mechanisms of action, particularly its ability to modulate key inflammatory and cell survival pathways, make it a compelling candidate for further investigation and potential therapeutic development. This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the full potential of this intriguing alkaloid.

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